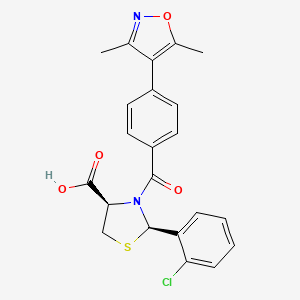

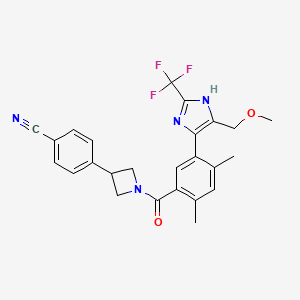

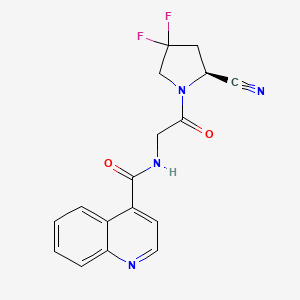

![molecular formula C17H19FN2O2S B611591 N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide CAS No. 875927-64-3](/img/structure/B611591.png)

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide

Vue d'ensemble

Description

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide, also known as FIPPS, is a synthetic compound that has been used in a variety of scientific research applications. FIPPS has been found to be a useful tool for researchers due to its ability to act as an agonist for several receptors and its ability to modulate the activity of various enzymes. Additionally, FIPPS has been found to have a variety of biological activities and has been studied for its potential to be used as a therapeutic agent.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitory Properties

One notable application of sulfonamide derivatives, like N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide, is their role as carbonic anhydrase inhibitors. A study on sulfonamides derived from indanes and tetralines, which are structurally related to the compound , found that these sulfonamides effectively inhibit human carbonic anhydrase isozymes hCA I and hCA II. This points to potential applications in treating conditions where carbonic anhydrase activity is a factor (Akbaba et al., 2014).

Synthesis and Molecular Properties

Studies have also focused on the synthesis and molecular properties of sulfonamide compounds. For example, the cross-coupling of 3-bromopyridine and various sulfonamides, catalyzed by specific agents, leads to the formation of N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This type of reaction represents a key method in the synthesis of compounds similar to N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide (Han, 2010).

Antimicrobial Applications

Sulfonamide derivatives have been studied for their antimicrobial properties. Research involving the synthesis of novel functionalized N-sulfonates, which share structural similarities with the compound , demonstrated significant antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Fadda et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, involving the reaction of amines with specific sulfonamides, highlights the role of sulfonamide derivatives in the creation of heterocyclic compounds. These synthetic processes are crucial in the development of various pharmaceuticals and chemically active compounds (Rozentsveig et al., 2013).

Drug Metabolism Studies

In drug metabolism research, sulfonamide compounds have been used to study the metabolic pathways of drugs. For instance, the biaryl-bis-sulfonamide LY451395 was extensively metabolized in preclinical species, and its metabolites were analyzed for structure characterization. This research contributes to understanding the metabolism of drugs in living organisms (Zmijewski et al., 2006).

Mécanisme D'action

Target of Action

The primary target of N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide acts as a positive allosteric modulator of the AMPA receptor . This means it binds to a site on the receptor distinct from the active site, enhancing the receptor’s response to its ligand, glutamate .

Biochemical Pathways

The compound’s action on the AMPA receptor affects the glutamatergic pathway , which plays a key role in neural activation and synaptic plasticity . By enhancing the response to glutamate, it can increase neuronal excitability and strengthen synaptic connections .

Pharmacokinetics

The compound has excellent preclinical pharmacokinetics and CNS penetration . It is well tolerated and orally bioavailable in humans . .

Result of Action

The molecular and cellular effects of the compound’s action include increased neuronal excitability and strengthened synaptic connections .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or substances can affect its bioavailability and metabolism. Additionally, individual genetic variations can influence how effectively the compound acts on its target . .

Propriétés

IUPAC Name |

N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQSUBKWSHMXDP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 24984572 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

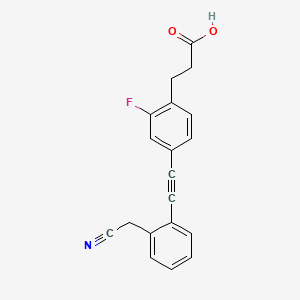

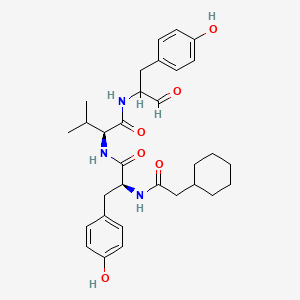

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)

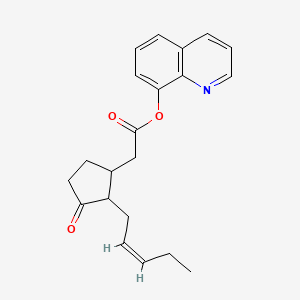

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)

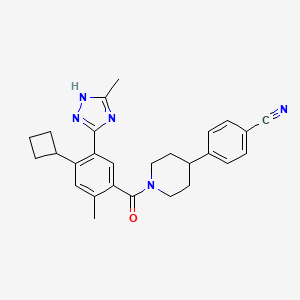

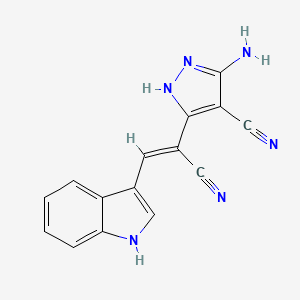

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)

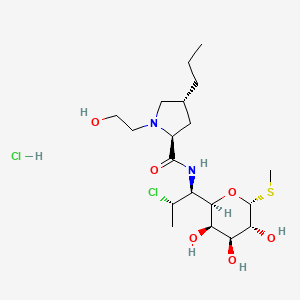

![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)